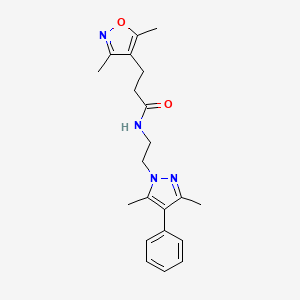
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Mechanisms
- Chemical Reactivity and Mechanisms : The study by Ledenyova et al. (2018) explored the chemical reactivity of related pyrazole compounds. They investigated the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering an ANRORC rearrangement process (Ledenyova et al., 2018).
Biological and Pharmacological Activities
Antimicrobial and Anti-inflammatory Properties : Kendre et al. (2015) synthesized a series of pyrazole and isoxazole derivatives, demonstrating their antimicrobial and anti-inflammatory activities. This research suggests potential therapeutic applications of similar compounds in treating infections and inflammation (Kendre et al., 2015).
Antidepressant Potential : Bailey et al. (1985) described the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, highlighting its potential as an antidepressant with reduced side effects. This finding is relevant for the development of new antidepressant drugs with fewer adverse effects (Bailey et al., 1985).
Anticancer and Anti-inflammatory Applications : Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic (anticancer) and anti-inflammatory activities. These findings are significant for the development of new cancer and inflammation treatments (Rahmouni et al., 2016).
Antibacterial and Antifungal Effects : Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives, evaluating their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Hassan, 2013).
Antitumor and Antioxidant Properties : El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridines with demonstrated antioxidant and antitumor activities, contributing to the search for novel cancer therapies and protective agents against oxidative stress (El‐Borai et al., 2013).
Potential as Anticancer Agents : Metwally et al. (2016) synthesized heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating them for anticancer activity. These findings are crucial for the development of new chemotherapeutic agents (Metwally et al., 2016).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-19(17(4)27-24-14)10-11-20(26)22-12-13-25-16(3)21(15(2)23-25)18-8-6-5-7-9-18/h5-9H,10-13H2,1-4H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIZSPOLGFRFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

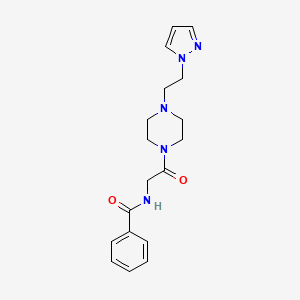
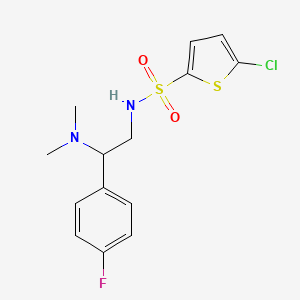

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
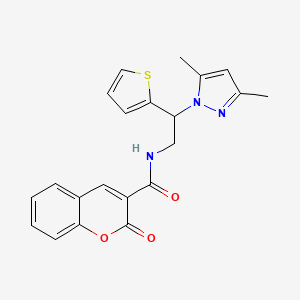
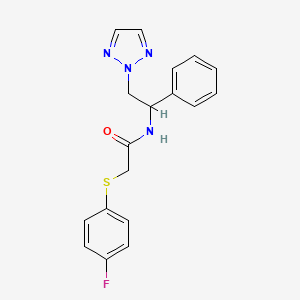
![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2387656.png)
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)